4-Amino-3-trifluoromethylphenylacetic acid
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Overview
Description
4-Amino-3-trifluoromethylphenylacetic acid is an organic compound with the molecular formula C9H8F3NO2. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a phenylacetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-trifluoromethylphenylacetic acid typically involves the introduction of the trifluoromethyl group to a phenylacetic acid derivative. One common method is the reaction of 4-amino-3-trifluoromethylbenzaldehyde with a suitable reagent to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-trifluoromethylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced trifluoromethyl compounds, and substituted phenylacetic acid derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
4-Amino-3-trifluoromethylphenylacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-3-trifluoromethylphenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-3-trifluoromethylphenylacetic acid include:
- 4-Amino-3-trifluoromethylbenzoic acid
- 4-Amino-3-trifluoromethylphenylpropionic acid
- 4-Amino-3-trifluoromethylphenylbutyric acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and molecular structure, which confer unique chemical properties and biological activities. The presence of both the amino and trifluoromethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[4-amino-3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-5(4-8(14)15)1-2-7(6)13/h1-3H,4,13H2,(H,14,15) |
InChI Key |
UKBBRSUZRZDYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
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